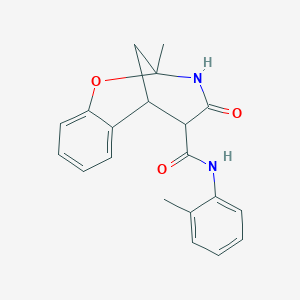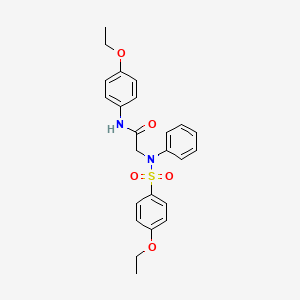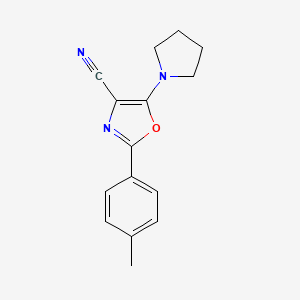![molecular formula C17H24NO3+ B11622692 2-{(E)-2-[(4-ethoxyphenyl)amino]ethenyl}-4,4,5,5-tetramethyl-4,5-dihydro-1,3-dioxol-1-ium](/img/structure/B11622692.png)
2-{(E)-2-[(4-ethoxyphenyl)amino]ethenyl}-4,4,5,5-tetramethyl-4,5-dihydro-1,3-dioxol-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-2-(4-ETHOXYANILINO)-1-ETHENYL]-4,4,5,5-TETRAMETHYL-4,5-DIHYDRO-1,3-DIOXOL-1-IUM is a complex organic compound with a unique structure that includes an ethoxy group, an anilino group, and a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-ETHOXYANILINO)-1-ETHENYL]-4,4,5,5-TETRAMETHYL-4,5-DIHYDRO-1,3-DIOXOL-1-IUM typically involves the use of Suzuki-Miyaura cross-coupling reactions. This method employs boronic esters, such as trans-2-Ethoxyvinylboronic acid pinacol ester, as key intermediates . The reaction conditions often include the use of palladium catalysts, such as [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), and bases like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki-Miyaura cross-coupling reaction. This process requires careful control of reaction parameters, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-2-(4-ETHOXYANILINO)-1-ETHENYL]-4,4,5,5-TETRAMETHYL-4,5-DIHYDRO-1,3-DIOXOL-1-IUM undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy or anilino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-[(E)-2-(4-ETHOXYANILINO)-1-ETHENYL]-4,4,5,5-TETRAMETHYL-4,5-DIHYDRO-1,3-DIOXOL-1-IUM has several applications in scientific research:
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism by which 2-[(E)-2-(4-ETHOXYANILINO)-1-ETHENYL]-4,4,5,5-TETRAMETHYL-4,5-DIHYDRO-1,3-DIOXOL-1-IUM exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways are still under investigation, but they may involve key signaling pathways related to cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(E)-2-Ethoxyvinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(4-ethoxyanilino)-N’-[(E)-1-(2-furyl)ethylidene]acetohydrazide
Uniqueness
2-[(E)-2-(4-ETHOXYANILINO)-1-ETHENYL]-4,4,5,5-TETRAMETHYL-4,5-DIHYDRO-1,3-DIOXOL-1-IUM is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C17H24NO3+ |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
(4-ethoxyphenyl)-[2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-ylidene)ethylidene]azanium |
InChI |
InChI=1S/C17H23NO3/c1-6-19-14-9-7-13(8-10-14)18-12-11-15-20-16(2,3)17(4,5)21-15/h7-12H,6H2,1-5H3/p+1 |
Clé InChI |
ANCCVZSEBKONMF-UHFFFAOYSA-O |
SMILES canonique |
CCOC1=CC=C(C=C1)[NH+]=CC=C2OC(C(O2)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)-1-piperazinyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622609.png)
![7-Methyl-2-(4-morpholinyl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11622636.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622644.png)
![2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622652.png)
![6-Amino-3-methyl-4-(pentafluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11622653.png)
![Diisopropyl 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11622654.png)
![3,5-bis(prop-2-en-1-yl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11622659.png)
![5,5-Dimethyl-2-[[(4-oxoquinazolin-3-yl)amino]methylidene]cyclohexane-1,3-dione](/img/structure/B11622665.png)
![3-[2-benzoyl-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-cyclohexylpropanamide](/img/structure/B11622669.png)
methanolate](/img/structure/B11622673.png)



![Diethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11622705.png)
